molecular formula C21H16F3N3O2S B2413345 2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide CAS No. 802980-90-1

2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide

Cat. No.: B2413345
CAS No.: 802980-90-1
M. Wt: 431.43
InChI Key: RTWCRRCZNPKWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways source. This mechanism is of paramount interest in immunological and oncological research, particularly in the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) source. Beyond oncology, the inhibition of BTK has shown significant therapeutic potential in modulating autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, by disrupting B-cell activation and cytokine production source. As a key research tool, this compound enables the detailed investigation of B-cell biology and the evaluation of BTK as a critical node in dysregulated signaling networks, providing a foundation for understanding disease pathogenesis and developing novel targeted therapies.

Properties

IUPAC Name

2-methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2S/c1-30-20-17(9-4-10-25-20)19(29)27-15-7-2-5-13(11-15)18(28)26-16-8-3-6-14(12-16)21(22,23)24/h2-12H,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWCRRCZNPKWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methylsulfanyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on diverse research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H18F3N3O2S
  • Molecular Weight : 460.5 g/mol

The compound features a pyridine ring, a trifluoromethyl group, and a carboxamide moiety, which contribute to its biological properties.

Research indicates that compounds with similar structures may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives of this compound class have shown promise in inhibiting specific enzymes involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways related to apoptosis and cell survival, particularly in cancer cells.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • In vitro Studies : In laboratory settings, derivatives of the compound demonstrated significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound showed an IC50 value as low as 3.0μM3.0\,\mu M against A549 cells, indicating potent antiproliferative effects .
  • Mechanisms of Action : The compound's anticancer activity is believed to involve the induction of apoptosis through caspase activation and inhibition of cell cycle progression. The presence of the trifluoromethyl group may enhance the lipophilicity, facilitating better cell membrane penetration and bioavailability.

Case Studies

  • Study on Antiproliferative Effects :
    • A study evaluated the effects of various carboxamide derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition (GI50 values < 10 µM) across multiple cancer types .
  • Molecular Docking Studies :
    • Molecular docking studies suggest that the compound can effectively bind to targets involved in tumor growth regulation, such as the RXRα-LBD (retinoid X receptor alpha ligand-binding domain), enhancing its potential as a therapeutic agent .

Comparative Biological Activity Table

CompoundIC50 (µM)Target Cell LineMechanism
This compoundTBDTBDTBD
Related Compound A3.0A549Apoptosis induction
Related Compound B5.85MCF-7Enzyme inhibition

Preparation Methods

Nucleophilic Substitution of Halopyridines

A common route involves substituting a halogen atom at position 2 of pyridine-3-carboxylic acid with methanethiol. For example, 2-chloropyridine-3-carboxylic acid reacts with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-methylsulfanylpyridine-3-carboxylic acid with 85% efficiency.

Reaction Conditions :

Reagent Solvent Temperature (°C) Time (h) Yield (%)
NaSMe DMF 80 12 85

This method leverages the electrophilicity of the pyridine’s C2 position, facilitated by electron-withdrawing carboxylic acid groups at C3.

Metal-Catalyzed Thiolation

Alternative approaches employ copper(I) iodide (CuI) and 1,10-phenanthroline as catalysts for C–S bond formation. For instance, 2-iodopyridine-3-carboxylic acid reacts with methanethiol under catalytic conditions in toluene at 100°C, achieving 78% yield.

Optimization Insights :

  • Catalyst Loading : 10 mol% CuI and 20 mol% ligand.
  • Base : Potassium carbonate (K₂CO₃) enhances deprotonation of methanethiol.

Preparation of 3-[[3-(Trifluoromethyl)phenyl]carbamoyl]aniline

Carbamoyl Formation via Acyl Chloride Intermediates

3-Nitrobenzoyl chloride reacts with 3-(trifluoromethyl)aniline in dichloromethane (DCM) with triethylamine (Et₃N) as a base, forming N-(3-(trifluoromethyl)phenyl)-3-nitrobenzamide. Subsequent reduction of the nitro group using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol affords the aniline derivative in 90% yield.

Stepwise Synthesis :

  • Acylation :
    • 3-Nitrobenzoyl chloride (1.2 equiv) + 3-(trifluoromethyl)aniline (1.0 equiv) → 12 h, 25°C.
  • Reduction :
    • H₂ (1 atm), 10% Pd/C (5 mol%), ethanol, 6 h, 50°C.

Urea-Based Coupling

An alternative route employs carbonyldiimidazole (CDI) to activate 3-nitrobenzoic acid, followed by reaction with 3-(trifluoromethyl)aniline. This method avoids handling acyl chlorides but requires stringent moisture control.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Activation of 2-methylsulfanylpyridine-3-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with 3-[[3-(trifluoromethyl)phenyl]carbamoyl]aniline in tetrahydrofuran (THF) with pyridine as a base. This method achieves 88% yield.

Procedure :

  • Acid Chloride Formation : SOCl₂ (2.0 equiv), reflux, 3 h.
  • Coupling : Acyl chloride (1.1 equiv) + aniline (1.0 equiv), pyridine (2.0 equiv), THF, 24 h, 25°C.

Carbodiimide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid directly couples with the aniline at 0°C to room temperature, yielding 82% product.

Key Parameters :

Coupling Agent Activator Solvent Temperature Yield (%)
EDCl HOBt DMF 0°C → 25°C 82

Alternative Pathways and Novel Catalytic Methods

One-Pot Tandem Synthesis

A streamlined approach condenses 2-chloropyridine-3-carbonitrile, methyl disulfide (MeSSMe), and 3-aminobenzamide derivatives in the presence of cesium fluoride (CsF). This one-pot method achieves 75% yield by sequentially introducing the methylsulfanyl group and performing amide coupling.

Enzymatic Aminolysis

Lipase-catalyzed aminolysis of methyl 2-methylsulfanylpyridine-3-carboxylate with 3-[[3-(trifluoromethyl)phenyl]carbamoyl]aniline in tert-butanol at 40°C offers an enantioselective route, though yields remain moderate (65%).

Challenges and Optimization Considerations

  • Oxidation of Methylsulfanyl Group : Reactions must be conducted under inert atmospheres (N₂/Ar) to prevent oxidation to sulfoxide or sulfone.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.
  • Trifluoromethyl Stability : Acidic or high-temperature conditions can degrade the CF₃ group; neutral pH and temperatures ≤80°C are recommended.

Q & A

Q. Tables for Key Data

Parameter Recommended Method Reference
Solubility in PBSDynamic Light Scattering (DLS)
Metabolic StabilityHuman Liver Microsomes + NADPH
Enzyme Inhibition (IC50_{50})Fluorescein Diacetate Hydrolysis
Plasma Half-Life (t1/2_{1/2})LC-MS/MS Quantification

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.